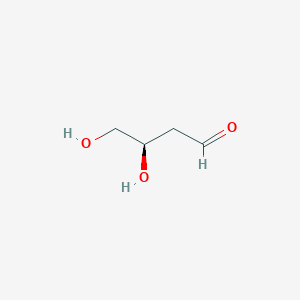

(3R)-3,4-Dihydroxybutanal

Descripción

(3R)-3,4-Dihydroxybutanal is a chiral aldehyde with two hydroxyl groups positioned at the C3 and C4 carbon atoms of a four-carbon chain. Its molecular formula is C₄H₈O₃, with an average molecular mass of 104.105 g/mol and a monoisotopic mass of 104.047344 g/mol . The compound features one defined stereocenter at the C3 position (R-configuration), while the stereochemistry at C4 remains undefined in its standard representation.

The compound’s reactivity is influenced by the proximity of its hydroxyl groups to the aldehyde moiety, enabling participation in tautomerism, hemiacetal formation, and oxidation-reduction reactions. Its stereochemistry also plays a critical role in biological interactions, particularly in enzyme-mediated processes.

Propiedades

Número CAS |

44595-51-9 |

|---|---|

Fórmula molecular |

C4H8O3 |

Peso molecular |

104.10 g/mol |

Nombre IUPAC |

(3R)-3,4-dihydroxybutanal |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m1/s1 |

Clave InChI |

CQSYGAZTCJHVFE-SCSAIBSYSA-N |

SMILES isomérico |

C(C=O)[C@H](CO)O |

SMILES canónico |

C(C=O)C(CO)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3R)-3,4-Dihydroxybutanal can be synthesized through several methods. One common approach involves the reduction of (3R)-3,4-Dihydroxybutanoic acid using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. Another method involves the aldol condensation of glycolaldehyde with formaldehyde, followed by reduction.

Industrial Production Methods: Industrial production of (3R)-3,4-Dihydroxybutanal typically involves the catalytic hydrogenation of (3R)-3,4-Dihydroxybutanoic acid. This process is carried out under high pressure and temperature using a metal catalyst such as palladium on carbon (Pd/C).

Types of Reactions:

Oxidation: (3R)-3,4-Dihydroxybutanal can undergo oxidation to form (3R)-3,4-Dihydroxybutanoic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to (3R)-3,4-Dihydroxybutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: (3R)-3,4-Dihydroxybutanal can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) for halogenation, and ammonia (NH3) for amination.

Major Products:

Oxidation: (3R)-3,4-Dihydroxybutanoic acid.

Reduction: (3R)-3,4-Dihydroxybutanol.

Substitution: Halogenated or aminated derivatives of (3R)-3,4-Dihydroxybutanal.

Aplicaciones Científicas De Investigación

(3R)-3,4-Dihydroxybutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: (3R)-3,4-Dihydroxybutanal is used in the production of fine chemicals and as a building block in polymer synthesis.

Mecanismo De Acción

The mechanism of action of (3R)-3,4-Dihydroxybutanal involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating various biochemical reactions.

Comparación Con Compuestos Similares

(3R)-3,4-Dihydroxybutanal belongs to a class of dihydroxyaldehydes, which are structurally defined by an aldehyde group and two hydroxyl groups on adjacent or non-adjacent carbons. Below is a detailed comparison with three closely related compounds: glyceraldehyde, D-erythrose, and 2,3-dihydroxybutanal.

Structural and Physical Properties

Key Observations :

- Chain Length and Functional Group Proximity: (3R)-3,4-Dihydroxybutanal’s hydroxyl groups are positioned farther from the aldehyde (C1) compared to glyceraldehyde and erythrose. This reduces its tendency to form intramolecular hemiacetals, unlike erythrose, which readily cyclizes into furanose forms.

- Stereochemical Complexity : The (3R) configuration distinguishes it from simpler dihydroxyaldehydes like glyceraldehyde, which has a well-defined D/L system at C2. This stereochemistry may influence its role in asymmetric synthesis or metabolic pathways.

- Stability: Unlike 2,3-dihydroxybutanal, which dehydrates easily to form enol ethers, (3R)-3,4-Dihydroxybutanal’s hydroxyl groups are less prone to elimination due to their distance from the aldehyde.

Spectroscopic and Analytical Data

- IR Spectroscopy : The aldehyde C=O stretch appears near 1720 cm⁻¹ , while hydroxyl O-H stretches are observed at 3200–3400 cm⁻¹ . This contrasts with glyceraldehyde, where the aldehyde peak is less prominent due to hemiacetal formation.

- NMR : The aldehyde proton in (3R)-3,4-Dihydroxybutanal resonates at δ 9.6–9.8 ppm (¹H NMR), with hydroxyl protons appearing as broad singlets near δ 2.5–3.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.